molecular formula C₁₇H₁₆N₆O₂ B560538 TLR7-agonist-1 CAS No. 1642857-69-9

TLR7-agonist-1

Cat. No.: B560538
CAS No.: 1642857-69-9
M. Wt: 336.35
InChI Key: FVKOYFLAKSGBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7-agonist-1 is a small molecule that activates Toll-like receptor 7, a type of pattern recognition receptor found in immune cells. Toll-like receptor 7 plays a crucial role in the innate immune system by recognizing single-stranded RNA from viruses and initiating an immune response. This compound has been studied for its potential as an immunotherapeutic agent, particularly in the treatment of viral infections and cancer .

Mechanism of Action

Target of Action

The primary target of TLR7-agonist-1 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which are key components of the innate immune system . TLR7 is predominantly expressed in immune cells such as macrophages, dendritic cells (DCs), natural killer (NK) cells, and B cells . It plays a crucial role in tumor immune surveillance and can influence tumor growth .

Mode of Action

This compound interacts with its target, TLR7, triggering a Th1 type innate immune response . This interaction leads to the activation of TLR7, which in turn stimulates the innate immune system . The activation of TLR7 enhances the antigen-presenting function of antigen-presenting cells (APCs), facilitating T-cell activation . Furthermore, TLR7 agonists can activate T cell-mediated antitumor responses, improving tumor therapy .

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully understood. It is known that the compound is designed to have unique physicochemical features that allow it to be administered systemically with a short half-life . This systemic administration is expected to expand the range of applicable cancer types .

Result of Action

The activation of TLR7 by this compound results in several molecular and cellular effects. It leads to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases . Furthermore, it enhances the infiltration of multiple immune cells, including cytotoxic T cells, into the tumor . This increased infiltration of immune cells into the tumor is one of the antitumor mechanisms of TLR7 agonists .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of TLR7 varies in different kinds of cancers, which can affect the efficacy of this compound . Furthermore, the compound’s action can be influenced by the tumor-immune microenvironment . The combination of this compound with other therapies, such as immune checkpoint blockers, can also enhance its anti-tumor effects .

Biochemical Analysis

Biochemical Properties

TLR7-agonist-1 increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . It interacts with these biomolecules, influencing their function and contributing to various biochemical reactions .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates myeloid and plasmacytoid dendritic cells, activating immune and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets the TLR7 receptors and also has a pro-inflammatory immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies have helped identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7-agonist-1 involves the preparation of imidazoquinoline derivativesThe reaction typically involves the use of anhydrous methanol and sodium methoxide, with the reaction mixture heated at 65°C for one hour .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified using techniques such as chromatography and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: TLR7-agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various imidazoquinoline derivatives with modifications at specific positions on the molecule, enhancing their immunomodulatory properties .

Scientific Research Applications

TLR7-agonist-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: TLR7-agonist-1 is unique in its specific structural modifications, which enhance its binding affinity and selectivity for Toll-like receptor 7. These modifications result in a more potent immune response compared to other similar compounds .

Properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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